1,3-苯并噻唑-4-磺酰氯

描述

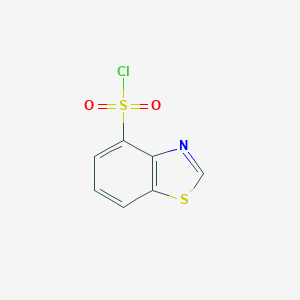

1,3-Benzothiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 and a molecular weight of 233.7 g/mol . It is a derivative of benzothiazole, an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

科学研究应用

1,3-Benzothiazole-4-sulfonyl chloride has a wide range of scientific research applications:

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.

Pharmacokinetics

The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms

Action Environment

The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.

准备方法

1,3-Benzothiazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazole with chlorosulfonic acid. The reaction is typically carried out at low temperatures (0°C) and then heated to 105°C, followed by extraction and purification steps . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides under various conditions, including microwave irradiation and the use of catalysts such as silica-supported sodium hydrogen sulfate .

化学反应分析

1,3-Benzothiazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Condensation Reactions: It can participate in condensation reactions with various aldehydes and ketones to form benzothiazole derivatives.

Common reagents used in these reactions include chlorosulfonic acid, aldehydes, ketones, and various nucleophiles. The major products formed from these reactions are typically sulfonamide and sulfonate derivatives, as well as benzothiazole derivatives.

相似化合物的比较

1,3-Benzothiazole-4-sulfonyl chloride can be compared with other benzothiazole derivatives, such as:

1,2-Benzothiazole: Another isomer of benzothiazole with different chemical properties and applications.

2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

Benzothiazole-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.

The uniqueness of 1,3-Benzothiazole-4-sulfonyl chloride lies in its specific reactivity due to the position of the sulfonyl chloride group, making it suitable for particular synthetic applications and research purposes.

生物活性

1,3-Benzothiazole-4-sulfonyl chloride, with the molecular formula CHClNOS and a molecular weight of 233.7 g/mol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

1,3-Benzothiazole-4-sulfonyl chloride exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit critical enzymes such as dihydroorotase and DNA gyrase, which are essential for nucleic acid synthesis and bacterial replication. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential against multiple diseases.

Antimicrobial Properties

Benzothiazole derivatives, including 1,3-benzothiazole-4-sulfonyl chloride, have demonstrated significant antimicrobial activity. For instance:

- Antibacterial Activity : Research indicates that this compound has effective inhibitory action against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be as low as 0.015 mg/mL for S. aureus .

- Antitubercular Activity : The compound has also been noted for its anti-tubercular properties, contributing to its potential use in treating tuberculosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-benzothiazole-4-sulfonyl chloride derivatives. For example:

- In Vitro Studies : A derivative demonstrated an IC value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity .

- In Vivo Studies : In animal models, the compound was shown to suppress tumor growth effectively, suggesting that it may serve as a promising candidate in cancer therapy .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 1,3-benzothiazole-4-sulfonyl chloride indicates good solubility in organic solvents like chloroform and ethyl acetate. Its stability is influenced by environmental factors such as temperature; it is recommended to be stored at 4°C to maintain efficacy.

Comparison with Related Compounds

1,3-Benzothiazole-4-sulfonyl chloride can be compared with other benzothiazole derivatives:

| Compound | Description | Biological Activity |

|---|---|---|

| 1,2-Benzothiazole | Isomer with distinct properties | Varies; less studied than 1,3-benzothiazole derivatives |

| 2-Mercaptobenzothiazole | Commonly used in rubber industry | Antimicrobial properties documented |

| Benzothiazole-2-sulfonyl chloride | Similar structure but different reactivity | Potentially similar applications but requires further study |

属性

IUPAC Name |

1,3-benzothiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHKZUNYBBKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565961 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149575-65-5 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。